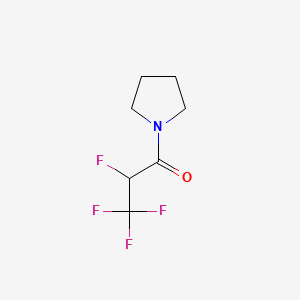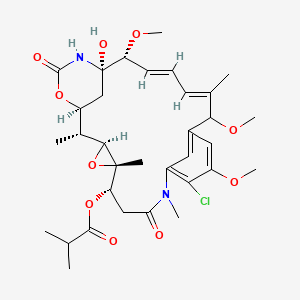
15-Methoxyansamitocin P-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Methoxyansamitocin P-3 is a compound that has been isolated from Anomodon attenuatus, Claopodium crispifolium, Isothecium subdiversiforme, and Thamnobryum sandei . It has shown antitumor potential .
Synthesis Analysis
The compound 15-Methoxyansamitocin P-3 has been isolated from Anomodon attenuatus, Claopodium crispifolium, Isothecium subdiversiforme, and Thamnobryum sandei . The production of ansamitocin P-3, a related compound, has been enhanced in Actinosynnema pretiosum by a synergistic effect of glycerol and glucose .Molecular Structure Analysis
The molecular formula of 15-Methoxyansamitocin P-3 is C33H45ClN2O10 .Aplicaciones Científicas De Investigación
Hydroxylation Studies
Hydroxylation of ansamitocin P-3 has been explored to produce derivatives like 15-hydroxyansamitocin P-3 (PHO-3) and 15-epi-15-hydroxyansamitocin P-3 (epi-PHO-3), leading to new compounds with potential applications in medicinal chemistry (Izawa et al., 1981).
Chemoenzymatic Approaches
The enantioselective total synthesis of proansamitocin, a precursor of ansamitocin P-3, has been described. This process involved feeding proansamitocin to a specific actinomycete strain, yielding ansamitocin P-3 and its derivative dechloroansamitocin P-3, highlighting a method for producing these compounds for further research applications (Meyer et al., 2007).
Antibiotic Activity Research
Research has been conducted on the synthesis and evaluation of various compounds with antibiotic properties, where derivatives related to ansamitocin P-3 structure have been explored for their potential antibacterial activity. For instance, compounds like the tricyclic furo[3,2-c] isochromen-2-trione unit have shown activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating the potential of ansamitocin P-3 derivatives in the development of new antibiotics (Bianchi et al., 2004).
Insulin-Secretagogue Activity
Studies have explored the effects of compounds like p-methoxycinnamic acid, a derivative related to ansamitocin P-3, on plasma glucose and insulin concentrations. Such research provides insights into the potential of ansamitocin P-3 derivatives in treating conditions like diabetes, by stimulating insulin secretion from the pancreas (Yibchok-anun et al., 2008).
Antitumor Activity
Research into analogues of ansamitocin P-3, such as camptothecin analogues, has been conducted to evaluate their antitumor activities. This research helps in understanding the potential applications of ansamitocin P-3 derivatives in cancer therapy (Wani et al., 1980).
Adipocyte Differentiation
Studies like those investigating the effects of 15-methoxypinusolidic acid, related to ansamitocin P-3, on adipocyte differentiation have provided insights into the potential use of these compounds in managing obesity-related conditions (Lee et al., 2010).
Antibacterial Evaluation
Research into derivatives of ansamitocin P-3, such as 8-hydroxycycloberberine, has been conducted to explore their antibacterial activities, especially against drug-resistant strains like MRSA, indicating the potential of ansamitocin P-3 derivatives in developing new antibacterial agents (Yang et al., 2019).
Mecanismo De Acción
Propiedades
Número CAS |
117860-08-9 |
|---|---|
Nombre del producto |
15-Methoxyansamitocin P-3 |
Fórmula molecular |
C33H45ClN2O10 |
Peso molecular |
665.177 |
Nombre IUPAC |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,15,20-trimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate |
InChI |
InChI=1S/C33H45ClN2O10/c1-17(2)30(38)45-25-15-26(37)36(6)21-13-20(14-22(41-7)27(21)34)28(43-9)18(3)11-10-12-24(42-8)33(40)16-23(44-31(39)35-33)19(4)29-32(25,5)46-29/h10-14,17,19,23-25,28-29,40H,15-16H2,1-9H3,(H,35,39)/b12-10+,18-11+/t19-,23+,24-,25+,28?,29+,32+,33+/m1/s1 |
Clave InChI |
HCVXCBYLIZAAEV-XXGGWIJGSA-N |
SMILES |
CC1C2CC(C(C=CC=C(C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)OC)C)OC)(NC(=O)O2)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



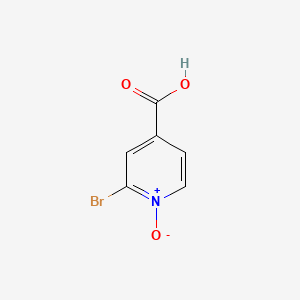

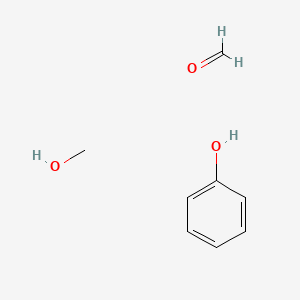


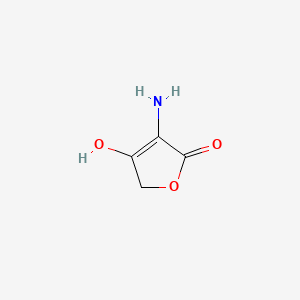
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-propoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B570878.png)
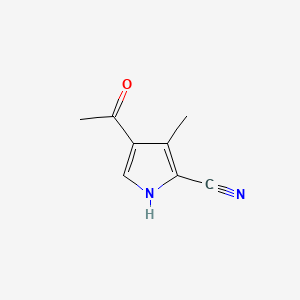

![2-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B570884.png)

